molecular formula C17H21N5O2 B15037087 N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide

N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide

Cat. No.: B15037087
M. Wt: 327.4 g/mol
InChI Key: ZJIQBIXGHAXABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(4,6-Dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide is an acetamide derivative featuring a pyrimidine core substituted with two methyl groups at positions 4 and 4. The compound is further functionalized with a 4-ethoxyaniline group linked via an aminomethylidene bridge.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O2/c1-5-24-15-8-6-14(7-9-15)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

ZJIQBIXGHAXABP-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Final Assembly: The final step involves coupling the pyrimidine derivative with acetamide under suitable reaction conditions.

Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substitutions

The compound’s structural analogs vary in substituents, linkage types, and aromatic systems. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents/Linkages Molecular Formula Notable Features Reference ID
N-[[(4,6-Dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide 4-Ethoxyaniline, aminomethylidene linkage C₁₇H₂₂N₆O₂ Ethoxy group enhances lipophilicity
BU77460 3-Trifluoromethylanilino, aminomethylidene C₁₆H₁₆F₃N₅O Electron-withdrawing CF₃ group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Phenyl, sulfanyl linkage C₁₄H₁₅N₄OS Thioether bridge, planar crystal structure
N-{(4,6-Dimethylpyrimidin-2-yl)aminomethylidene}benzenesulfonamide Benzenesulfonamide, 4-methylanilino C₂₀H₂₁N₅O₂S₂ Sulfonamide group for enhanced stability

Crystallographic and Conformational Insights

  • The sulfanyl-linked analog () exhibits a planar structure with a dihedral angle of 91.9° between pyrimidine and benzene rings, attributed to steric and electronic effects .
  • Methyl and ethoxy substituents influence planarity and intermolecular interactions, as seen in crystal structures refined using SHELX software (e.g., r.m.s. deviation of 0.039 Å for non-hydrogen atoms) .
Table 2: Activity Trends in Structural Analogs
Compound Class Biological Activity Mechanism/Application Reference ID
Azolylaminoacetamidopyrimidines Antimicrobial (e.g., B. subtilis inhibition) Disruption of microbial enzymes
SirReal2 (SIRT2 Inhibitor) Anticancer, neurodegenerative disease Sirtuin inhibition
Thiadiazole-acetamide hybrids Anticonvulsant, antitumor Modulation of neuronal channels
  • Ethoxy Group Impact : The 4-ethoxy substituent in the target compound may enhance membrane permeability compared to analogs with electron-withdrawing groups (e.g., CF₃ in BU77460) .
  • Sulfonamide vs.

Biological Activity

N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with ethoxyaniline in the presence of acetic anhydride or similar reagents. The process can be optimized using microwave irradiation to enhance yield and purity.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the pyrimidine moiety have shown promising results in inhibiting tumor growth across various cancer cell lines. In particular, studies indicate that these compounds can effectively interact with DNA, leading to apoptosis in cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCC8276.26 ± 0.33DNA intercalation
Compound BNCI-H3586.48 ± 0.11Minor groove binding
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties against a range of pathogens. Studies have indicated a notable zone of inhibition against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
S. aureus1512.5
E. coli203.125
P. aeruginosa186.25

The biological activity of this compound is largely attributed to its ability to bind to DNA and interfere with cellular processes. The presence of the pyrimidine ring allows for effective intercalation into the DNA structure, leading to disruptions in replication and transcription processes.

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the efficacy of several pyrimidine derivatives on lung cancer cell lines, revealing that compounds similar to this compound exhibited lower IC50 values compared to traditional chemotherapeutics, indicating a potential for reduced side effects while maintaining efficacy.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria, highlighting significant activity against S. aureus and E. coli at low concentrations, suggesting potential applications in treating infections caused by resistant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.